molecular formula C12H15ClN2O3 B11480806 2-Chloroethyl [4-(dimethylcarbamoyl)phenyl]carbamate

2-Chloroethyl [4-(dimethylcarbamoyl)phenyl]carbamate

Cat. No.: B11480806
M. Wt: 270.71 g/mol
InChI Key: UZWJXGFFPIJVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroethyl group and a dimethylcarbamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with 4-(dimethylcarbamoyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethyl isocyanate+4-(dimethylcarbamoyl)phenol2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate\text{2-chloroethyl isocyanate} + \text{4-(dimethylcarbamoyl)phenol} \rightarrow \text{2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate} 2-chloroethyl isocyanate+4-(dimethylcarbamoyl)phenol→2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding carbamic acid derivatives.

    Oxidation and Reduction: The phenyl ring and carbamate group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Catalysts: Metal catalysts such as palladium or indium triflate may be used to facilitate certain reactions.

    Solvents: Organic solvents like toluene, dichloromethane, and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions include substituted carbamates, carbamic acids, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it may interact with cellular membranes and proteins, affecting various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl N-(2,4-dichlorophenyl)carbamate
  • 2-chloroethyl N-(3,4-xylyl)carbamate
  • Carbamic acid, 2-chloroethyl ester

Uniqueness

2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloroethyl N-[4-(dimethylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-15(2)11(16)9-3-5-10(6-4-9)14-12(17)18-8-7-13/h3-6H,7-8H2,1-2H3,(H,14,17)

InChI Key

UZWJXGFFPIJVQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.